

Application Notes and Protocols: Molecular Docking Simulation of Thiazol-4-ylmethanamine Derivatives

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Compound of Interest

Compound Name: *Thiazol-4-ylmethanamine*

Cat. No.: *B098670*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The thiazole ring is a key structural motif in various approved drugs.[3] **Thiazol-4-ylmethanamine** derivatives, in particular, serve as a versatile scaffold for the development of novel therapeutic agents. Molecular docking simulations have become an indispensable tool in drug discovery for predicting the binding affinity and interaction of these derivatives with their biological targets at a molecular level, thereby guiding the design and optimization of lead compounds.[5][6] This document provides detailed application notes and protocols for performing molecular docking simulations of **Thiazol-4-ylmethanamine** derivatives against various protein targets.

Data Presentation: Docking Performance of Thiazole Derivatives

The following table summarizes the molecular docking performance of various thiazole derivatives against their respective biological targets. The data, collated from multiple studies, includes docking scores (e.g., MolDock Score, binding energy in kcal/mol) which indicate the

predicted binding affinity. Lower binding energy values and higher absolute scores generally suggest more favorable interactions.[\[5\]](#)

Derivative Class	Target Protein	PDB ID	Docking Score/Binding Energy	Key Interactions /Residues	Reference
2,4-disubstituted thiazole derivatives	FabH inhibitor	3IL9	MolDock Score: -102.612 to -144.236	Hydrogen bonds	[6]
4-(4-bromophenyl)-thiazol-2-amine derivatives	Dihydrofolate Reductase	1JIJ	Docking Score: -8.5 to -9.8	Hydrogen bonds with Asp27, Phe31	[7]
2-(substituted aryl)-3-(thiazol-2-yl)thiazolidin-4-one derivatives	Penicillin-Binding Protein	1KZN	Binding Affinity: -6.8 kcal/mol (for 2j)	Interactions with methoxyphenyl and indole moieties	[8]
2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives	11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1)	2BEL	Binding Energy: -8.2 to -9.5 kcal/mol	Hydrogen bonds, hydrophobic interactions	[1]
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives	Cyclin-dependent kinase 2 (CDK2)	1FIN	Docking Score: -9.1 to -11.2	Hydrogen bonds with Leu83, Asp86	[9]
Thiazole-based thiosemicarbazones	Rab7b	Not Specified	Favorable binding within the active site	Not Specified	[10]

2-amino thiazole derivatives	Carbonic Anhydrase I (hCA I)	Not Specified	Binding Energy: -6.75 kcal/mol	Not Specified	[11]
2-amino thiazole derivatives	Carbonic Anhydrase II (hCA II)	Not Specified	Binding Energy: -7.61 kcal/mol	Not Specified	[11]
2-amino thiazole derivatives	Acetylcholine sterase (AChE)	Not Specified	Binding Energy: -7.86 kcal/mol	Not Specified	[11]
2-amino thiazole derivatives	Butyrylcholin esterase (BChE)	Not Specified	Binding Energy: -7.96 kcal/mol	Not Specified	[11]
Thiazole carboxamide derivatives	Cyclooxygen ase-1 (COX- 1)	3N8Z	IC50: 0.08 μM (for 2b)	Hydrophobic interactions	[12]
Thiazole carboxamide derivatives	Cyclooxygen ase-2 (COX- 2)	3LN1	IC50: 0.04 μM (for 2b)	Hydrophobic interactions	[12]

Experimental Protocols

General Molecular Docking Protocol

This protocol outlines a standardized workflow for in-silico molecular docking studies to predict the binding orientation and affinity of a ligand to a protein target.[\[5\]](#)

1. Protein Preparation:

- Obtain the three-dimensional structure of the target protein from a repository such as the Protein Data Bank (PDB).
- Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.
- Add hydrogen atoms to the protein structure.

- Assign appropriate atomic charges using a force field such as CHARMM or AMBER.

2. Ligand Preparation:

- Draw the 2D structures of the **Thiazol-4-ylmethanamine** derivatives using chemical drawing software like ChemDraw or Marvin Sketch.
- Convert the 2D structures to 3D structures.
- Perform energy minimization of the ligand structures to obtain stable, low-energy conformations. This is often done using force fields like MMFF94.

3. Grid Generation:

- Define the binding site on the protein. This is typically centered around the location of a known co-crystallized ligand or a predicted active site.
- Generate a grid box that encompasses the defined binding site. This grid defines the search space for the docking algorithm.

4. Molecular Docking:

- Perform the docking simulation using specialized software such as AutoDock, Glide (Schrödinger Suite), or Molegro Virtual Docker.^{[5][6]}
- The software will systematically sample different conformations and orientations of the ligand within the grid box.
- A scoring function is used to calculate the binding affinity for each pose.

5. Analysis of Results:

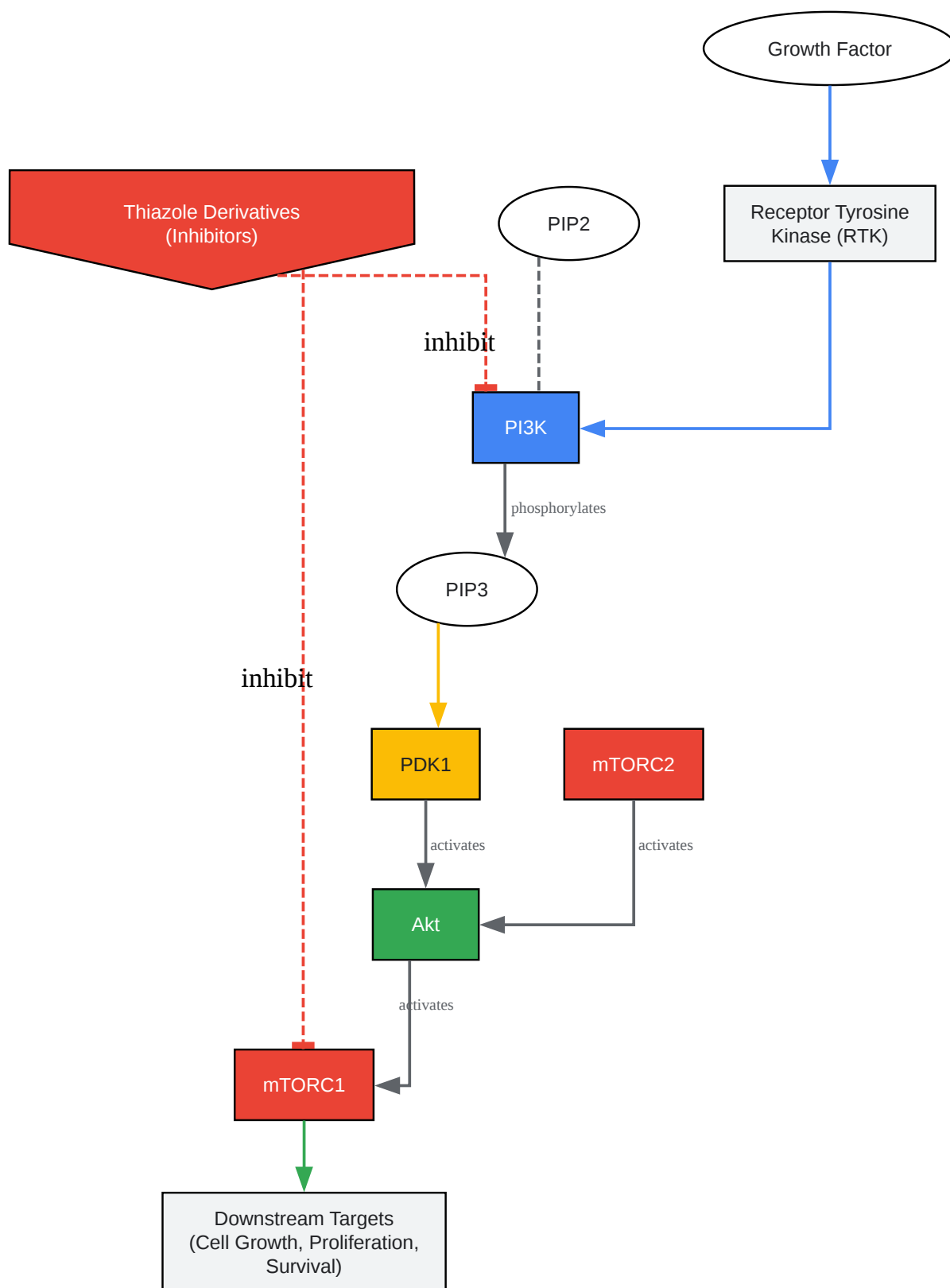
- Analyze the resulting docked poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the protein's active site.
- The pose with the most favorable score and interactions is considered the most likely binding mode.

- Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.

Mandatory Visualization

Signaling Pathway Diagram

Several thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.^[5]

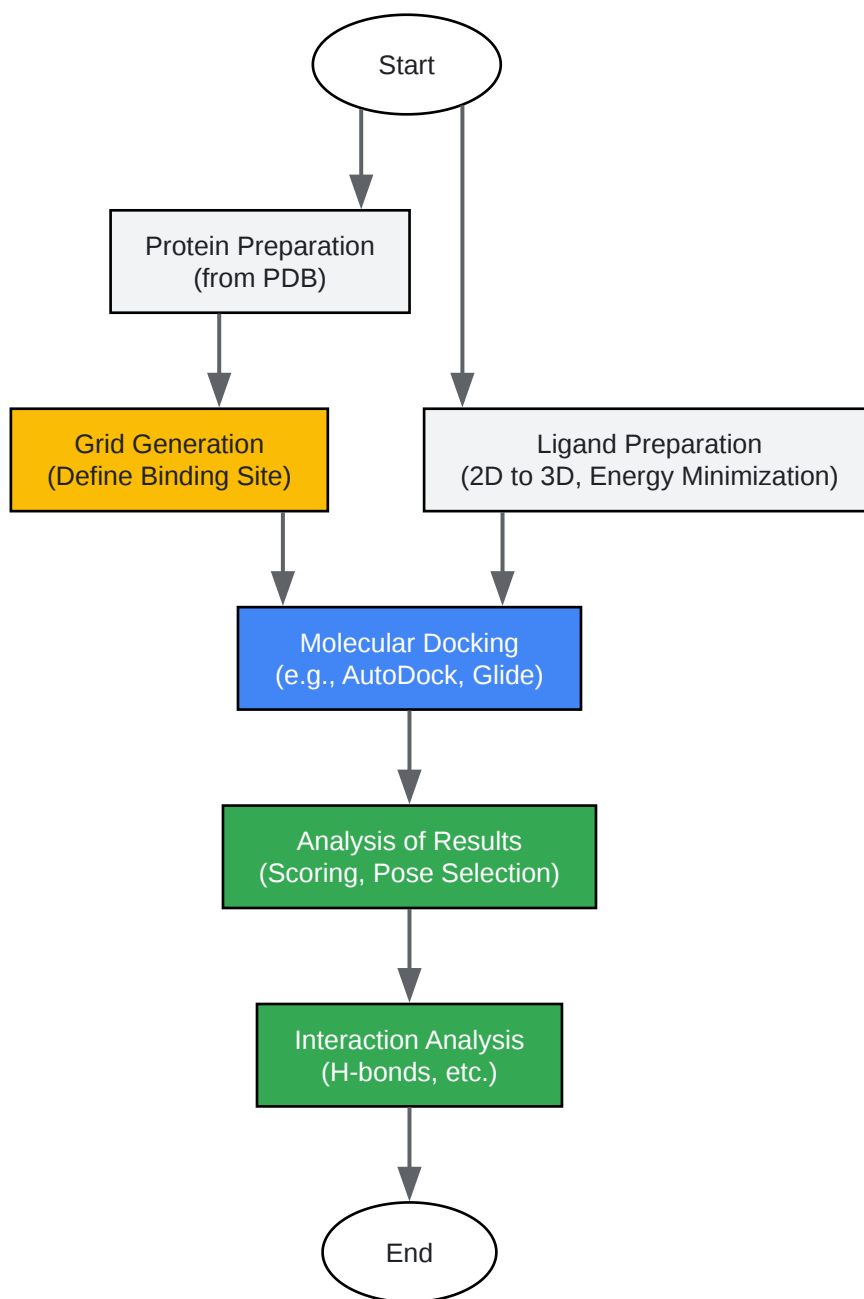


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Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.[5]



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Caption: A generalized workflow for in-silico molecular docking studies.

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